5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a thiophene ring substituted with a carboxamide group, a piperidine ring, and a methylsulfonyl group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, playing a crucial role in modulating physiological responses .
Mode of Action
The interaction of the compound with its targets often results in changes in the biochemical processes within the cell . The compound may bind to its target, altering its function and leading to downstream effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular function . These changes can have downstream effects, influencing the overall physiological response .
Pharmacokinetics
The compound’s interaction in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The binding of the compound to its target can lead to changes in cellular function, potentially influencing the overall physiological response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a methylsulfonyl group through a nucleophilic substitution reaction.
Coupling with Thiophene Derivative: The functionalized piperidine is then coupled with a thiophene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxamides.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antithrombotic agent due to its ability to inhibit factor Xa.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and pathways.
Chemical Biology: It serves as a tool compound to study the effects of thiophene derivatives on cellular processes.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide (BAY 59-7939): An oral, direct factor Xa inhibitor.
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring and the presence of the methylsulfonyl group on the piperidine ring. These structural features contribute to its high potency and selectivity as a factor Xa inhibitor, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S2/c1-20(17,18)15-6-4-9(5-7-15)8-14-12(16)10-2-3-11(13)19-10/h2-3,9H,4-8H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTDUXPAVUUXQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.